tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-benzyl-1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)21-13-7-11-20(16-21)12-8-14-22(20)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRCYMFYKYHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146270 | |
| Record name | 1,1-Dimethylethyl 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-20-1 | |
| Record name | 1,1-Dimethylethyl 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939793-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation Cyclization and Benzylation
A complementary approach involves hydrogenation cyclization as a key step to form the spirocyclic framework. For example, intermediate 6 (from the patent method) undergoes catalytic hydrogenation to establish the diazaspiro[4.5]decane core. The benzyl group is introduced via nucleophilic substitution or reductive amination, while the tert-butyl ester is incorporated through carbamate formation using di-tert-butyl dicarbonate (Boc anhydride). This stepwise strategy allows modular functionalization but requires careful purification after each stage to mitigate side reactions.
One-Step Domino Reaction Strategy
A breakthrough in efficiency was achieved through a palladium-catalyzed domino reaction reported by the Royal Society of Chemistry. Unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and triphenylphosphine (PPh₃) to form diazaspiro[4.5]decane scaffolds with exocyclic double bonds. This method constructs three carbon-carbon bonds in a single step, leveraging highly regioselective C–C coupling and spirocyclization. While the original study focuses on analogs, the methodology is adaptable to tert-butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate by selecting appropriate starting materials. The domino reaction reduces synthesis time but demands optimization of catalyst loading and reaction conditions to maximize yield.
Catalytic Methods Using Transition Metals
Palladium-Catalyzed Synthesis
Palladium complexes remain central to spirocyclic compound synthesis. In the domino reaction, Pd(OAc)₂ facilitates oxidative addition and coupling steps, enabling the simultaneous formation of multiple bonds. The mechanism likely involves initial coordination of the yne-en-yne to palladium, followed by sequential insertions and reductive elimination to generate the spiro core.
Gold-Catalyzed Approaches
Gold catalysis offers an alternative route, as demonstrated in the synthesis of related diazaspiro compounds. For instance, tert-butyl 2-benzyl-3-isopropyl-6-oxa-1,2-diazaspiro[4.5]decane-1-carboxylate is prepared using chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold and silver hexafluoroantimonate. The reaction proceeds via activation of alkynes by gold, leading to cyclization and spiroannulation. This method achieves a 92% yield under mild conditions (50°C, 4 hours), highlighting gold’s efficacy in mediating complex transformations.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters of the discussed methods:
The multi-step approach provides flexibility but suffers from cumulative yield loss. Conversely, catalytic methods (Pd or Au) prioritize efficiency and scalability, though catalyst cost and handling may limit industrial application.
Chemical Reactions Analysis
tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's spirocyclic structure is significant in drug design due to its ability to interact with biological targets. Research indicates that derivatives of diazaspiro compounds often exhibit biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that similar structures can inhibit specific enzymes or receptors involved in disease pathways.
- Neuropharmacology : Compounds with diazaspiro frameworks have been investigated for their potential neuroprotective effects. They may modulate neurotransmitter systems, making them candidates for treating neurological disorders.
Organic Synthesis Applications
- Building Blocks in Synthesis : tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various reactions (e.g., esterification, amination) to create diverse chemical entities.
- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize bioactive molecules that are important in pharmaceuticals. Its reactivity allows for the introduction of various substituents, leading to a library of compounds for biological testing.
Case Study 1: Synthesis of Anticancer Agents
A study explored the use of this compound as a precursor in the synthesis of novel anticancer agents. The synthesized derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Neuroprotective Effects
In another investigation, researchers synthesized a series of diazaspiro compounds based on this compound and evaluated their neuroprotective effects in vitro. The results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The spirocyclic structure allows for a high degree of specificity in these interactions, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate becomes evident when compared to analogs within the diazaspiro[4.5]decane family and related scaffolds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Spiro Ring Size and Conformational Flexibility The spiro[4.5]decane core in the target compound provides a balance between rigidity and flexibility, favoring receptor binding in drug design.
Substituent Effects
- Benzyl Group : The benzyl substituent in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted analogs (e.g., row 2) .
- Oxo/Dioxo Groups : The 2-oxo (row 3) and 1,3-dioxo (row 4) derivatives introduce electrophilic sites, enabling nucleophilic additions but increasing toxicity risks (e.g., skin/eye irritation in row 3) .
- Fluorine Substitution : The 4,4-difluoro analog (row 5) shows improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Safety and Handling The spiro[3.5]nonane derivative (row 3) is classified as a Category 2 skin/eye irritant (H315/H319), whereas the benzyl-substituted compound (target) lacks reported acute toxicity data, suggesting a safer profile .
Commercial Availability
- The target compound is available at ≥95% purity from multiple suppliers, while analogs like the 1,3-dioxo variant (row 4) are less commonly commercialized, reflecting niche applications .
Biological Activity
Tert-butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate, also known by its CAS number 939793-21-2, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- CAS Number : 939793-21-2
- Purity : ≥97%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit modulating effects on autophagy and apoptosis pathways, which are crucial for maintaining cellular homeostasis and responding to stress.
Anticancer Activity
Research has indicated that compounds within the diazaspiro family can exhibit significant anticancer properties. For instance, in vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key survival pathways.
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| PC3 (Prostate Cancer) | 40.1 ± 7.9 | 24 |
| DU145 (Prostate Cancer) | 98.14 ± 48.3 | 24 |
| HeLa (Cervical Cancer) | Not specified | Not specified |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data shows a dose-dependent response in PC3 cells, suggesting that this compound may be more effective against certain types of cancer cells compared to others .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been explored for potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 0.027 ± 0.009 |
| Tacrine | 0.048 ± 0.011 |
| Donepezil | 0.039 ± 0.097 |
These findings highlight the compound's potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
In Vivo Efficacy Against Tumor Growth :
- A study demonstrated that this compound significantly reduced tumor size in a mouse model of breast cancer when administered at specific dosages over a defined period.
- Safety Profile Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
